Indirubin-3'-monoxime

Descripción

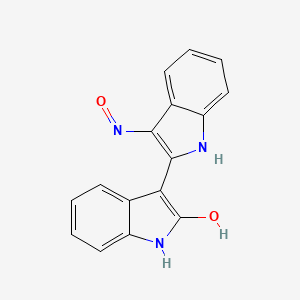

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCPPVRJPILDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416111 | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160807-49-8 | |

| Record name | Indirubin-3'-monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Intricate Mechanism of Action of Indirubin-3'-monoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-3'-monoxime (I3MO), a derivative of the natural indigo (B80030) plant pigment indirubin (B1684374), has emerged as a molecule of significant interest in biomedical research due to its potent and diverse biological activities. Historically a component of traditional Chinese medicine, modern scientific investigation has revealed its multifaceted mechanism of action, primarily centered on the inhibition of key protein kinases involved in cell cycle regulation, signaling pathways, and disease pathogenesis. This in-depth technical guide provides a comprehensive overview of the core mechanisms of I3MO, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

Core Mechanism of Action: A Multi-Targeted Kinase Inhibitor

This compound exerts its biological effects predominantly through the competitive inhibition of the ATP-binding sites of several crucial protein kinases. This multi-targeted approach contributes to its wide range of cellular effects, from cell cycle arrest and apoptosis to the modulation of inflammatory and neurodegenerative processes. The primary targets of I3MO include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).

Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary mechanism of action for I3MO is its potent inhibition of CDKs, key regulators of cell cycle progression.[1][2][3] By targeting various CDK-cyclin complexes, I3MO effectively halts the cell cycle at different phases, leading to growth arrest and, in many cases, apoptosis of cancer cells.[2][3] This makes it a promising candidate for anti-cancer therapies.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

I3MO is a potent inhibitor of GSK-3β, a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function.[4][5] Dysregulation of GSK-3β is associated with several pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] The inhibitory effect of I3MO on GSK-3β contributes to its neuroprotective and anti-inflammatory properties.[5]

Modulation of the STAT3 Signaling Pathway

I3MO has been shown to block the phosphorylation and activation of STAT3, a transcription factor that plays a critical role in tumor cell proliferation, survival, and metastasis.[7] By inhibiting the STAT3 signaling pathway, I3MO can suppress the expression of downstream target genes involved in oncogenesis.

Quantitative Data Summary

The inhibitory potency of this compound against its primary kinase targets has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a comparative overview of its activity.

| Kinase Target | IC50 Value | Cell Line/System |

| CDK1/cyclin B | 0.18 µM | In vitro |

| CDK2/cyclin A | 0.44 µM | In vitro |

| CDK2/cyclin E | 0.25 µM | In vitro |

| CDK4/cyclin D1 | 3.33 µM | In vitro |

| CDK5/p35 | 0.065 µM | In vitro |

| GSK-3β | 22 nM | In vitro |

| JNK1 | 0.8 µM | In vitro |

| JNK2 | 1.4 µM | In vitro |

| JNK3 | 1.0 µM | In vitro |

| Cell Line | Assay Type | IC50 Value (Proliferation/Viability) |

| A549 (Lung) | SRB Assay | 6.06 µM |

| PC-3 (Prostate) | Colorimetric Method | 24.3 µM |

| VSMC | Proliferation Assay | ~2 µM |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: I3MO inhibits CDK/Cyclin complexes, leading to cell cycle arrest.

References

- 1. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]

- 2. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-mitotic properties of this compound, a CDK/GSK-3 inhibitor: induction of endoreplication following prophase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Neuroprotective role of this compound, a GSKβ inhibitor in high fat diet induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Network pharmacology exploring the mechanistic role of indirubin phytoconstituent from Indigo naturalis targeting GSK-3β in Alzheimerâs disease - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. This compound blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Indirubin-3'-monoxime: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-3'-monoxime, a synthetic derivative of the natural product indirubin (B1684374), has emerged as a significant molecule of interest in biomedical research due to its potent and selective inhibitory effects on several key protein kinases. Indirubin itself is the active constituent of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used for centuries in the treatment of various ailments, including chronic myelocytic leukemia.[1][2] The development of this compound was a crucial step in overcoming the poor solubility and modest potency of the parent compound, leading to a promising candidate for therapeutic intervention in a range of diseases, most notably cancer and neurodegenerative disorders.[3][4]

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into its mechanism of action and practical guidance for its synthesis and evaluation.

Discovery and Development

The journey to the discovery of this compound began with the systematic investigation of the active components of Danggui Longhui Wan. Indirubin was identified as a key bioactive ingredient, but its therapeutic potential was limited by its low solubility. This prompted medicinal chemists to synthesize a series of derivatives to improve its pharmacological properties. This compound was synthesized in 1996 and subsequently found to exhibit enhanced potency as an inhibitor of cyclin-dependent kinases (CDKs) compared to its natural precursor.[3] This discovery marked a turning point, positioning this compound as a valuable tool for studying cell cycle regulation and as a potential therapeutic agent.

Chemical Synthesis

The synthesis of this compound is typically achieved through the oximation of an indirubin derivative. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Indirubin derivative (e.g., 7-Azaindirubin)

-

Hydroxylamine (B1172632) hydrochloride

-

Water

-

Cyclohexane

-

Dichloromethane (B109758) (CH2Cl2)

-

Tetrahydrofuran (B95107) (THF)

-

Nitrogen gas (N2)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Flash chromatography system

Procedure:

-

Dissolve the indirubin derivative (e.g., 26 mg, 0.099 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]

-

With continuous magnetic stirring, add hydroxylamine hydrochloride (70 mg, 1 mmol) to the solution.[5]

-

Heat the reaction mixture under a nitrogen atmosphere and reflux at 120 °C for 24 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature and add water (20 mL).[5]

-

A red precipitate will form. Collect the precipitate by filtration and wash it successively with water and cyclohexane.[5]

-

Purify the crude product by flash chromatography using a solvent system of dichloromethane and tetrahydrofuran (e.g., 95:5 v/v) to yield the final product, this compound.[5]

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of key protein kinases involved in cell cycle progression and signaling pathways implicated in various diseases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

This compound is a potent inhibitor of several CDKs, which are crucial regulators of the cell cycle. By inhibiting CDKs, it can induce cell cycle arrest, typically at the G2/M phase, and consequently inhibit cell proliferation.[2][3] This anti-proliferative effect makes it a promising candidate for cancer therapy.

dot

Caption: Inhibition of Cyclin-Dependent Kinases by this compound.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

This compound is also a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[5][6] Dysregulation of GSK-3β has been implicated in the pathology of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein.[4][7] By inhibiting GSK-3β, this compound can reduce tau hyperphosphorylation and suppress apoptosis induced by amyloid-beta.[6][7]

dot

Caption: this compound's Role in the GSK-3β/Tau Pathway.

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound against various kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 Value |

| CDK1/cyclin B | 180 nM[6] |

| CDK5/p25 | 100 nM[6] |

| GSK-3β | 22 nM[6] |

| JNK1 | 0.8 µM[5] |

| JNK2 | 1.4 µM[5] |

| JNK3 | 1.0 µM[5] |

| 5-Lipoxygenase | 7.8-10 µM[6] |

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, various in vitro assays are employed. Detailed protocols for key experiments are provided below.

dot

Caption: General workflow for evaluating the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[8][9]

Protocol:

-

Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[10]

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[10]

Kinase Inhibition Assay (General Protocol for CDK5 and GSK-3β)

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of ADP produced, which is proportional to kinase activity, can be quantified using a luminescence-based method.

Protocol:

-

Prepare a reaction mixture containing the kinase (CDK5/p25 or GSK-3β), its specific substrate, and ATP in a kinase assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[11]

-

Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.[12][13]

-

The luminescence signal is proportional to the kinase activity, and the IC50 value can be calculated from the dose-response curve.

Western Blot for Tau Phosphorylation

Principle: Western blotting is used to detect the levels of specific proteins, in this case, phosphorylated tau, in cell lysates.

Protocol:

-

Treat cells (e.g., SH-SY5Y cells) with this compound and a stimulating agent (e.g., amyloid-beta) for a specified time.[6]

-

Lyse the cells and determine the protein concentration of the lysates.[6]

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., at Ser199 and Thr205).[6]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results.[14]

Conclusion

This compound stands as a testament to the power of natural product-inspired drug discovery. Its journey from a component of traditional medicine to a well-characterized, potent kinase inhibitor highlights the importance of a multidisciplinary approach involving chemistry, biology, and pharmacology. With its ability to modulate key signaling pathways implicated in cancer and neurodegenerative diseases, this compound continues to be a valuable research tool and a promising scaffold for the development of novel therapeutics. This guide provides the fundamental knowledge and practical protocols to aid researchers in further exploring the potential of this remarkable molecule.

References

- 1. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. promega.com [promega.com]

- 14. benchchem.com [benchchem.com]

Indirubin-3'-monoxime and the STAT3 Signaling Pathway: A Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2][3] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, its persistent or constitutive activation is a hallmark of numerous human cancers, where it drives the expression of genes that promote tumor growth and survival.[4][5] This has established STAT3 as a compelling molecular target for cancer therapy.[3][6]

Indirubin (B1684374), a natural bis-indole alkaloid, is the active ingredient in a traditional Chinese medicine formulation used to treat chronic myelogenous leukemia.[5][7] Its derivative, Indirubin-3'-monoxime (I3MO), has garnered significant attention as a multi-kinase inhibitor.[6][8] Research has demonstrated that indirubin derivatives can potently block the STAT3 signaling pathway, not by targeting STAT3 directly, but by inhibiting the upstream kinases responsible for its activation, thereby inducing apoptosis and inhibiting proliferation in cancer cells.[6][7][9] This guide provides an in-depth examination of the STAT3 signaling pathway, the mechanism of its inhibition by this compound, quantitative data on its inhibitory activity, and detailed protocols for key experimental validations.

The Canonical STAT3 Signaling Pathway

The activation of STAT3 is a multi-step process initiated by extracellular signals. Cytokines, such as Interleukin-6 (IL-6), and growth factors, like Platelet-Derived Growth Factor (PDGF), are the primary instigators of this cascade.[1][4]

-

Ligand-Receptor Binding: The pathway is initiated when a cytokine or growth factor binds to its corresponding transmembrane receptor.[4]

-

Kinase Activation: This binding event induces receptor dimerization and the subsequent activation of associated non-receptor tyrosine kinases, most notably Janus kinases (JAKs) or Src family kinases (e.g., c-Src).[1][4][5]

-

STAT3 Phosphorylation: The activated kinases then phosphorylate STAT3 monomers on a critical tyrosine residue, Tyr705.[4][8]

-

Dimerization and Nuclear Translocation: Phosphorylation at Tyr705 prompts the formation of STAT3 homodimers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[1][4] This dimerization is essential for the subsequent translocation of the complex from the cytoplasm into the nucleus.[1]

-

DNA Binding and Gene Transcription: Once in the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of its target genes.[10] This binding initiates the transcription of genes crucial for cell survival (e.g., Bcl-xL, Mcl-1, Survivin), proliferation (c-Myc, Cyclin D1), and angiogenesis (VEGF), thereby promoting oncogenesis when constitutively activated.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Indirubin-3'-monoxime: A Technical Guide to its Application as a GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indirubin-3'-monoxime (I3M), a derivative of the natural indigo (B80030) plant pigment, has emerged as a potent and valuable tool in cellular biology and drug discovery. This technical guide provides an in-depth overview of I3M's role as a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and pathologies, including Alzheimer's disease, cancer, and metabolic disorders. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Introduction

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that plays a pivotal role in regulating a wide array of cellular functions, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. This compound has been identified as a potent, ATP-competitive inhibitor of GSK-3β, offering a valuable pharmacological tool to probe the physiological and pathological roles of this critical enzyme.

Mechanism of Action

This compound exerts its inhibitory effect on GSK-3β by competing with ATP for binding to the kinase's active site.[1] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to GSK-3β's substrates, thereby blocking its downstream signaling functions. The interaction of I3M with the ATP-binding pocket of GSK-3β has been confirmed through kinetic studies and molecular modeling.[2][3]

Quantitative Inhibitory Data

The potency and selectivity of this compound have been quantified across various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Inhibitory Activity of this compound against GSK-3β and Other Kinases

| Target Kinase | IC50 Value | Cell Line/Assay Condition | Reference |

| GSK-3β | 22 nM | Cell-free assay | [3][4][5] |

| GSK-3β | 190 nM | Cell-free assay | [6] |

| GSK-3β | ~100 nM (for tau phosphorylation) | In vitro | [7] |

| CDK1/cyclin B | 180 nM | Cell-free assay | [3][4][5][7] |

| CDK5/p25 | 100 nM | Cell-free assay | [3][4][5][7] |

| CDK2/cyclin A | 0.44 µM | Cell-free assay | [8] |

| CDK2/cyclin E | 0.25 µM | Cell-free assay | [8] |

| CDK4/cyclin D1 | 3.33 µM | Cell-free assay | [8] |

| 5-Lipoxygenase | 7.8-10 µM | Cell-free assay | [7] |

| JNK1 | 0.8 µM | Cell-free assay | [9][10] |

| JNK2 | 1.4 µM | Cell-free assay | [9][10] |

| JNK3 | 1.0 µM | Cell-free assay | [9][10] |

Table 2: Cellular Effects of this compound

| Cell Line | Effect | Concentration | Reference |

| Vascular Smooth Muscle Cells (VSMC) | Inhibition of proliferation | ~2 µM (IC50) | [7] |

| 3T3-L1 preadipocytes | Inhibition of differentiation | 4 µM, 20 µM | [11][12] |

| Human Neuroblastoma cells (LA-N-1, SH-SY5Y, SK-N-DZ) | Growth inhibition and cell cycle arrest | Dose-dependent | [13] |

| Multiple Myeloma (MM) cells | Anti-myeloma activity | Not specified | [14] |

Key Signaling Pathways Modulated by this compound

Wnt/β-catenin Signaling Pathway

In the canonical Wnt signaling pathway, GSK-3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin.[12] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[7][11][15] This activation has been shown to promote osteogenic commitment and inhibit adipocyte differentiation.[10][16]

References

- 1. This compound prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding and stability of indirubin-3-monoxime in the GSK3β enzyme: a molecular dynamics simulation and binding free energy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indirubin-3'-oxime stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Indirubin-3′-oxime stimulates chondrocyte maturation and longitudinal bone growth via activation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunocytochemistry protocol | Abcam [abcam.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Indirubin-3'-oxime, an activator of Wnt/β-catenin signaling, enhances osteogenic commitment of ST2 cells and restores bone loss in high-fat diet-induced obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The small molecule indirubin-3'-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (PDF) The Small Molecule Indirubin-3′-Oxime Activates [research.amanote.com]

- 16. diagomics.com [diagomics.com]

An In-depth Technical Guide to the JNK1 Signaling Pathway and its Inhibition by Indirubin-3'-monoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the c-Jun N-terminal kinase 1 (JNK1) signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. It further delves into the inhibitory effects of Indirubin-3'-monoxime, a potent small molecule inhibitor of JNK1, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.

The JNK1 Signaling Pathway: A Core Stress Response Cascade

The JNK signaling pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It is primarily activated by stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The activation of this pathway involves a three-tiered kinase cascade comprising a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which in this case is JNK.[2]

Upon activation by various stress signals, a MAPKKK (e.g., MEKK1-4, MLKs) phosphorylates and activates the downstream MAPKKs, MKK4 and MKK7.[3] These dual-specificity kinases then phosphorylate JNK1 on threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop, leading to its activation.[1][4] Activated JNK1 can then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription complex.[1][5] Phosphorylation of c-Jun on serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in various cellular processes, including apoptosis and inflammation.[1] Beyond c-Jun, JNK1 has a multitude of downstream targets, including ATF2, p53, and members of the Bcl-2 family, through which it exerts its diverse cellular effects.[1][5]

This compound: A Potent Inhibitor of JNK1

This compound (I3M) is a derivative of the natural compound indirubin, which is known for its anti-inflammatory and anti-cancer properties.[6][7] I3M has been identified as a potent inhibitor of several kinases, with a particularly significant inhibitory effect on JNK1.[8][9] It directly targets the JNK1 kinase activity, thereby preventing the phosphorylation of its downstream substrates, such as c-Jun.[6][10] This inhibition of the JNK1 signaling pathway underlies many of the observed biological effects of I3M, including the induction of apoptosis in cancer cells and neuroprotection.[9][11]

Quantitative Data: Kinase Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Kinase Target | IC50 | Reference |

| JNK1 | 10 nM | [6][8] |

| JNK1 | 0.8 µM | [9][12][13] |

| JNK2 | 1.4 µM | [9][12][13] |

| JNK3 | 1.0 µM | [9][12][13] |

| CDK1/cyclin B | 0.18 µM | [14][15] |

| CDK2/cyclin A | 0.44 µM | [14] |

| CDK2/cyclin E | 0.25 µM | [14] |

| CDK4/cyclin D1 | 3.33 µM | [14] |

| CDK5/p35 | 65 nM | [14] |

| GSK-3β | 22 nM | [15][16] |

| 5-Lipoxygenase | 7.8-10 µM | [14][15] |

Note: Discrepancies in IC50 values for JNK1 may arise from different experimental conditions and assay formats.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the JNK1 signaling pathway.

In Vitro JNK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of JNK1.

Materials:

-

Recombinant active JNK1 enzyme

-

GST-c-Jun fusion protein (as substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay System (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminescence plate reader

Procedure (Radioactive Method):

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant JNK1 enzyme, GST-c-Jun substrate, and the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of approximately 10-100 µM.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Procedure (Luminescent Method - ADP-Glo™):

-

Follow steps 1-3 as above, using non-radioactive ATP.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for the desired time.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.[17]

-

Measure the luminescent signal, which is proportional to the ADP generated and thus the kinase activity.[17]

-

Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis of c-Jun Phosphorylation

This cell-based assay determines the effect of this compound on the phosphorylation of the JNK1 substrate, c-Jun, in a cellular context.

Materials:

-

Cell line of interest (e.g., HEK293, MDA-MB-231)

-

This compound

-

JNK pathway activator (e.g., Anisomycin, UV radiation)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: Induce JNK pathway activation by treating cells with a known activator for an optimized duration (e.g., 30 minutes to 4 hours).[18]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% w/v BSA or non-fat dry milk in TBST for 1 hour at room temperature.[19]

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then incubate with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[18]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Cell-Based Apoptosis Assay

This assay evaluates the ability of this compound to induce apoptosis in cells, a common downstream consequence of JNK pathway modulation.

Materials:

-

Cancer cell line (e.g., Hep-2, JM1)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

The JNK1 signaling pathway is a pivotal mediator of the cellular stress response, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound has emerged as a valuable research tool and a potential therapeutic lead due to its potent inhibitory activity against JNK1. The data and protocols presented in this guide offer a robust framework for researchers to investigate the intricate roles of the JNK1 pathway and to explore the therapeutic potential of its inhibitors. A thorough understanding of the molecular mechanisms and the application of standardized experimental procedures are crucial for advancing drug discovery and development in this field.

References

- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 2. paulogentil.com [paulogentil.com]

- 3. Phospho-SAPK/JNK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]

- 7. tekhelet.com [tekhelet.com]

- 8. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity -Biomedical Science Letters | Korea Science [koreascience.kr]

- 9. Indirubin-3'-oxime inhibits c-Jun NH2-terminal kinase: anti-apoptotic effect in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bslonline.org [bslonline.org]

- 11. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. dev.usbio.net [dev.usbio.net]

- 17. JNK1 Kinase Enzyme System Application Note [promega.sg]

- 18. benchchem.com [benchchem.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

Indirubin-3'-monoxime: A Multifaceted Kinase Inhibitor in Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indirubin-3'-monoxime (I3M), a derivative of the natural indigo (B80030) plant pigment indirubin (B1684374), has emerged as a significant molecule in oncological research. Historically, indirubin was identified as the active component in the traditional Chinese medicine formulation Danggui Longhui Wan, used in the treatment of chronic myelogenous leukemia.[1][2] I3M, a synthetic analogue, offers improved pharmacological properties, including better solubility and reduced toxicity, making it a more viable candidate for therapeutic development.[3][4] This guide provides a comprehensive overview of I3M's mechanisms of action, summarizes key quantitative data, and details relevant experimental protocols to facilitate further research and development.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-cancer effects through the modulation of several critical cellular pathways. Its primary mechanism is the inhibition of cyclin-dependent kinases (CDKs), but it also significantly impacts other signaling cascades involved in cell proliferation, survival, and angiogenesis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

I3M is a potent inhibitor of CDKs, which are key regulators of the cell cycle.[5] By competing with ATP for binding to the catalytic site of CDKs, I3M induces cell cycle arrest, primarily at the G1/S and G2/M phases, thereby inhibiting tumor cell proliferation.[3][5] This inhibition of CDK activity is a major contributor to the anti-tumor efficacy of indirubin derivatives.[5] Treatment of cancer cells with I3M leads to a dose-dependent inhibition of CDK1 activity and a decrease in CDK1 protein levels.[5]

Modulation of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in many human cancers, promoting cell survival and proliferation.[6] I3M and its derivatives have been shown to potently block this pathway.[6][7] Specifically, the derivative E804, which is structurally related to I3M, directly inhibits c-Src kinase activity.[7][8] This upstream inhibition prevents the tyrosyl phosphorylation and subsequent activation of STAT3.[6][7] The inactivation of STAT3 leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[6][7][8]

JNK1 Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) pathway plays a dual role in both cell survival and apoptosis.[9] In the context of certain cancers, such as breast cancer, JNK1 activation is associated with a poor prognosis and tumor initiation.[3] I3M has been identified as a direct inhibitor of JNK1 activity, blocking the phosphorylation of its substrate c-Jun.[3][9] This inhibition of the JNK1 signaling pathway contributes to the anti-proliferative and anti-migratory effects of I3M in breast cancer cells.[3][10]

Induction of Apoptosis

I3M induces apoptosis in various cancer cell lines through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[1][11] It can enhance the expression of death receptors DR4 and DR5.[11] The activation of caspase-8 in the extrinsic pathway leads to the cleavage of Bid, which then triggers the mitochondrial pathway through Bax conformational changes and cytochrome c release.[1][11] This culminates in the activation of downstream caspases, including caspase-3 and caspase-9, leading to programmed cell death.[1][12]

Anti-Angiogenic Effects

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. I3M has demonstrated significant anti-angiogenic properties.[13] It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[13] The underlying mechanism involves the downregulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) activation, a critical step in the angiogenic signaling cascade.[13] In vivo studies using Matrigel plug assays in mice have confirmed the ability of I3M to suppress neovascularization.[13]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of this compound and its derivatives against various kinases and cancer cell lines, providing a comparative overview of its potency.

| Kinase/Cyclin Complex | IC50 (µM) | Reference |

| CDK1/cyclin B | 0.18 | [14] |

| CDK2/cyclin A | 0.44 | [14] |

| CDK2/cyclin E | 0.25 | [14] |

| CDK4/cyclin D1 | 3.33 | [14] |

| CDK5/p35 | 0.065 | [14] |

| GSK-3β | 0.022 | [15] |

| JNK1 | 0.01 | [9][10] |

| c-Src (E804 derivative) | 0.43 | [7][16] |

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| A549 | Lung Carcinoma | 1.2 - 12.2 (derivatives) | Not Specified | [2] |

| SNU-638 | Stomach Carcinoma | 1.2 - 12.2 (derivatives) | Not Specified | [2] |

| HT-1080 | Fibrosarcoma | 1.2 - 12.2 (derivatives) | Not Specified | [2] |

| RK3E-ras | Rat Kidney Epithelial | 1 - 12 (derivatives) | Not Specified | [2] |

| ARP1 | Multiple Myeloma | 5.56 ± 0.71 | 96 | [17] |

| U266 | Multiple Myeloma | 9.92 ± 1.21 | 96 | [17] |

| RPMI8226 | Multiple Myeloma | 8.88 ± 0.79 | 96 | [17] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

Cell Culture and I3M Treatment

-

Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), HepG2 (hepatoma), HCT116 (colon cancer), MDA-MB-231 (breast cancer), and Hep-2 (laryngeal carcinoma) are commonly used.[1][3][12] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[3][18]

-

I3M Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.[18]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of I3M for specified time periods (e.g., 24, 48, 72 hours).[4][18] MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.[18]

-

Trypan Blue Exclusion Assay: Cell viability can also be determined by staining cells with Trypan blue and counting the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.[18]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to quantify apoptosis.[19] Cells treated with I3M are harvested, washed, and resuspended in a binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry.[4]

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments.[12] DNA is extracted from I3M-treated cells and analyzed by agarose (B213101) gel electrophoresis. The appearance of a characteristic "ladder" pattern indicates apoptosis.[12]

-

Hoechst Staining: Chromatin condensation, another feature of apoptosis, can be visualized by staining cells with the fluorescent dye Hoechst 333258.[12] Cells are treated with I3M, stained with Hoechst, and observed under a fluorescence microscope. Apoptotic nuclei appear smaller and more brightly fluorescent due to condensed chromatin.[12]

Western Blot Analysis

Western blotting is used to determine the expression levels of specific proteins involved in the signaling pathways affected by I3M.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, CDK1, Cyclin B, Caspase-3, Survivin).[5][20]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

To directly assess the inhibitory effect of I3M on specific kinases like JNK1 or CDKs:

-

Reaction Mixture: Recombinant active kinase (e.g., JNK1) is incubated with its substrate (e.g., GST-c-Jun) in a kinase buffer containing [γ-32P]ATP and varying concentrations of I3M.[3][8]

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 20-30 minutes).[8]

-

Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then dried and exposed to an autoradiography film or a phosphorimager to visualize the phosphorylated substrate.[3][8] The intensity of the phosphorylated band indicates the kinase activity.

Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay: To assess cell migration, a confluent monolayer of cells is scratched with a sterile pipette tip to create a "wound."[3][4] The cells are then treated with I3M. The rate of wound closure is monitored and photographed at different time points (e.g., 0, 24, 48 hours) and quantified using image analysis software.[3]

-

Transwell Invasion Assay: To evaluate cell invasion, Transwell inserts with a Matrigel-coated porous membrane are used.[4] Cells are seeded in the upper chamber in serum-free medium, with or without I3M. The lower chamber contains a medium with a chemoattractant (e.g., FBS). After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]

In Vivo Models

-

Matrigel Plug Angiogenesis Assay: To study anti-angiogenic effects in vivo, liquid Matrigel mixed with pro-angiogenic factors and I3M (or vehicle control) is subcutaneously injected into mice.[13] After a period of time, the Matrigel plugs are excised, and the extent of neovascularization is quantified by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers.[13]

-

Xenograft Tumor Model: Human cancer cells are subcutaneously injected into immunocompromised mice.[17] Once tumors are established, the mice are treated with I3M or a vehicle control. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised for histological and molecular analysis.[21]

Conclusion

This compound is a promising anti-cancer agent with a well-documented multi-targeted mechanism of action. Its ability to inhibit key drivers of cell proliferation (CDKs), survival (STAT3, JNK1), and angiogenesis (VEGFR2) makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to translate the therapeutic potential of I3M into effective cancer treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. bslonline.org [bslonline.org]

- 4. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tekhelet.com [tekhelet.com]

- 9. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity [bslonline.org]

- 10. Indirubin-3-monoxime Prevents Tumorigenesis in Breast Cancer through Inhibition of JNK1 Activity -Biomedical Science Letters | Korea Science [koreascience.kr]

- 11. DSpace [scholarbank.nus.edu.sg]

- 12. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a derivative of a chinese antileukemia medicine, inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. dev.usbio.net [dev.usbio.net]

- 16. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indirubin-3’-monoxime acts as proteasome inhibitor: Therapeutic application in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. This compound, a CDK inhibitor induces growth inhibition and apoptosis-independent up-regulation of survivin in transitional cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Indirubin-3'-monoxime: A Deep Dive into its Neuroprotective Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indirubin-3'-monoxime (I3M), a derivative of the natural compound indirubin, has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders. Extensive research has illuminated its potent neuroprotective effects, stemming from its ability to modulate key signaling pathways implicated in neuronal survival, inflammation, and pathology. This technical guide provides a comprehensive overview of the core mechanisms of action of I3M, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling cascades involved.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by inhibiting key kinases involved in neurodegenerative processes. The principal targets include Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[1][2]

Inhibition of GSK-3β and Downstream Signaling

A substantial body of evidence points to the inhibition of GSK-3β as a central mechanism of I3M's neuroprotective action.[3][4][5] GSK-3β is a critical enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[2][6] By inhibiting GSK-3β, I3M effectively reduces tau hyperphosphorylation, thereby mitigating neuronal apoptosis and synaptic dysfunction.[6][7]

Furthermore, the inhibition of GSK-3β by I3M influences several downstream signaling pathways:

-

PI3K/Akt Pathway: I3M has been shown to activate the pro-survival PI3K/Akt signaling pathway.[8][9] This pathway promotes neuronal survival by phosphorylating and inactivating pro-apoptotic proteins. The activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9, further reinforcing the neuroprotective effect.[3][8]

-

NF-κB Signaling: Chronic neuroinflammation, mediated by activated microglia, contributes significantly to neurodegeneration.[10] I3M has been demonstrated to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3][10] By inhibiting IKK-β phosphorylation, I3M prevents the nuclear translocation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][11]

-

MEF2D Activation: In models of Parkinson's disease, I3M has been shown to prevent the neurotoxicity induced by 6-hydroxydopamine (6-OHDA) by activating the myocyte enhancer factor 2D (MEF2D).[5] This transcription factor plays a crucial role in the survival of dopaminergic neurons, and its activation by I3M is mediated through the inhibition of GSK-3β.[5]

Modulation of Other Signaling Pathways

Beyond GSK-3β, I3M also influences other critical signaling cascades:

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another pathway that I3M has been found to inhibit.[12][13] Constitutive activation of STAT3 is linked to various pathological conditions, and its inhibition by I3M may contribute to its neuroprotective and anti-inflammatory properties.

-

ERK Pathway: In the context of oxidative stress-induced neuronal apoptosis, I3M has been shown to inhibit the activation of the extracellular signal-regulated kinase (ERK) pathway.[8][9] While the ERK pathway is often associated with cell survival, its sustained activation under certain conditions can lead to apoptosis.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from various studies, highlighting the dose-dependent neuroprotective effects of I3M in different experimental models.

| In Vitro Model | Cell Type | Insult | I3M Concentration | Key Finding | Reference |

| Alzheimer's Disease | SH-SY5Y cells | Amyloid-beta 25-35 | 0.1-3 µM | Dose-dependent increase in cell viability and reduction in tau hyperphosphorylation. | [6][7] |

| Oxidative Stress | SH-SY5Y cells | Hydrogen Peroxide (150 µM) | 0.1-3 µM | Significant prevention of H2O2-induced neuronal death in a dose-dependent manner. | [8][14] |

| Oxidative Stress | Primary Cerebellar Granule Neurons | Hydrogen Peroxide (30 µM) | 3 µM | Significantly blocked neuronal death induced by H2O2. | [8][15] |

| Parkinson's Disease | PC12 cells | 6-hydroxydopamine (6-OHDA) | Concentration-dependent | Prevented neuronal apoptosis and intracellular reactive oxygen species accumulation. | [5] |

| Neuroinflammation | Rat Brain Microglia | Lipopolysaccharide (LPS) | Not specified | Effectively inhibited LPS-induced nitric oxide release and production of TNF-α, IL-1β, and PGE2. | [10] |

| In Vivo Model | Animal Model | Disease/Injury Model | I3M Dosage | Key Finding | Reference |

| Alzheimer's Disease | APP/PS1 Transgenic Mice | Alzheimer's Disease | 20 mg/kg (i.p.), 3 times weekly for 2 months | Significantly attenuated spatial memory deficits, reduced Aβ deposition, and tau hyperphosphorylation. | [1][16] |

| Insulin Resistance-induced Cognitive Impairment | High-Fat Diet-fed Mice | Insulin Resistance | Dose-dependent | Improved learning and memory, attenuated oxidative stress, and increased brain-derived neurotrophic factor (BDNF) levels. | [4] |

| Ischemic Stroke | Mice | Focal Ischemic Stroke | 8.5 µg/kg (i.p.), every 2 days starting 3 days after stroke | Stimulated neurogenesis and enhanced functional recovery. | [17] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited research to investigate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

-

Cell Culture: SH-SY5Y human neuroblastoma cells and primary cerebellar granule neurons are commonly used.[6][8]

-

Induction of Neuronal Damage:

-

Alzheimer's Model: Treatment with aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35) to induce apoptosis.[6][7]

-

Oxidative Stress Model: Exposure to hydrogen peroxide (H2O2) to induce oxidative damage and apoptosis.[8][9]

-

Parkinson's Model: Treatment with 6-hydroxydopamine (6-OHDA) to mimic dopaminergic neurodegeneration.[5]

-

Neuroinflammation Model: Stimulation of microglial cells with lipopolysaccharide (LPS).[10]

-

-

I3M Treatment: Cells are typically pre-treated with varying concentrations of I3M for a specific duration before the addition of the neurotoxic agent.[8]

-

Assessment of Neuroprotection:

-

Cell Viability Assays: MTT assay or LDH assay to quantify cell survival.[18]

-

Apoptosis Assays: Hoechst staining for nuclear morphology, TUNEL staining for DNA fragmentation, and Annexin V/PI staining for apoptosis detection.[7]

-

Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways (e.g., GSK-3β, Akt, ERK, tau).[8]

-

ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6).[11]

-

In Vivo Neuroprotection Studies

-

Animal Models:

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (APP/PS1).[1]

-

Insulin Resistance: Mice fed a high-fat diet.[4]

-

Ischemic Stroke: Murine models of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).[17]

-

-

I3M Administration: Systemic administration through intraperitoneal (i.p.) injection at specified doses and frequencies.[1][17]

-

Behavioral Assessments:

-

Morris Water Maze: To evaluate spatial learning and memory.[1]

-

-

Histological and Immunohistochemical Analysis:

-

Staining: Thioflavin S staining for amyloid plaques, and immunohistochemistry for markers of neuroinflammation (e.g., GFAP for astrocytes, Iba1 for microglia), synaptic integrity (e.g., synaptophysin), and protein phosphorylation (e.g., phospho-tau).[1]

-

-

Biochemical Analysis:

-

ELISA: To measure Aβ levels in brain homogenates.[1]

-

Western Blotting: To analyze protein expression and phosphorylation in brain tissue.

-

Visualizing the Signaling Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: Core signaling pathways modulated by this compound.

Caption: A typical in vitro experimental workflow to assess neuroprotection.

Conclusion

This compound stands out as a multi-target drug candidate with significant potential for the treatment of neurodegenerative diseases. Its ability to potently inhibit GSK-3β and modulate key downstream signaling pathways, including PI3K/Akt and NF-κB, underpins its robust neuroprotective, anti-inflammatory, and pro-survival effects. The comprehensive data from both in vitro and in vivo models provide a strong rationale for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. This compound rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective role of this compound, a GSKβ inhibitor in high fat diet induced cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indirubin-3-Oxime Effectively Prevents 6OHDA-Induced Neurotoxicity in PC12 Cells via Activating MEF2D Through the Inhibition of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits beta-amyloid-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indirubin-3-Oxime Prevents H2O2-Induced Neuronal Apoptosis via Concurrently Inhibiting GSK3β and the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indirubin-3-Oxime Prevents H2O2-Induced Neuronal Apoptosis via Concurrently Inhibiting GSK3β and the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indirubin-3'-oxime inhibits inflammatory activation of rat brain microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indirubin-3-monoxime exhibits anti-inflammatory properties by down-regulating NF-κB and JNK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. alzforum.org [alzforum.org]

- 17. Delayed Treatment of 6-Bromoindirubin-3′-oxime Stimulates Neurogenesis and Functional Recovery after Focal Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Indirubin Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, has a long history in traditional Chinese medicine. Its potent biological activities, particularly in the realm of cancer therapy, have spurred extensive research into its derivatives. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of various indirubin derivatives. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Indirubin and its analogs have demonstrated significant therapeutic potential by targeting key regulators of cellular processes.[1][2] Their primary mechanisms of action involve the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), leading to cell cycle arrest and apoptosis.[3][4] Furthermore, certain derivatives have been shown to modulate other critical signaling pathways, including the STAT3 and PI3K/AKT/mTOR pathways, highlighting their multifaceted pharmacological profiles.[5][6]

Quantitative Biological Activity of Indirubin Derivatives

The following tables summarize the in vitro biological activities of various indirubin derivatives against different cancer cell lines and protein kinases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific biological process by 50%.

| Derivative | Cell Line | IC50 (µM) | Reference |

| Indirubin-3'-oxime | MCF-7 (Breast) | Arrest at G1/G0 (2 µM), Arrest at G2/M (≥5 µM) | [7] |

| 5-nitro-indirubinoxime | Human head and neck cancer cells | - | [1] |

| 5-fluoro-indirubinoxime | - | - | [1] |

| 5-trimethylacetamino-indirubinoxime | - | - | [1] |

| Indirubin-3'-monoxime | Human leukemic KBM-5 cells | - | [1] |

| Indirubin-5-nitro-3′-monoxime | Human lung cancer cells | - | [1] |

| PHII-7 | Multidrug resistant cells | - | [1] |

| 7-bromo-5′-carboxyindirubin-3′-oxime | - | - | [1] |

| Compound 8b (CDK/HDAC dual inhibitor) | A549 (Non-small-cell lung) | - | [8] |

| 5-nitro, halide, and bulky acylamino substituted analogs | Various human cancer cell lines | High anti-proliferative effects | [9] |

| 5-nitro-5′-hydroxy analogue 3a | Various human cancer cell lines | 0.2−3.3 | [10] |

| 5-nitro-5′-fluoro analogue 5a | Various human cancer cell lines | 0.2−3.3 | [10] |

| 5-nitro-5′-methyl-3′-oxime 6a | Various human cancer cell lines | 0.8−1 | [11] |

| Derivative 5e | SW480, LU-1, HepG2, HL-60 | 2.56, 2.92, 3.69, 2.54 | [12] |

| Derivative 4f | SW480, LU-1, HepG2, HL-60 | 1.65, 2.21, 1.90, 1.35 | [13] |

| Compound 3 | A549, Hep-G2, SW480, B16F10 | 0.363 to 12.990 | [14] |

| Compound 4 | A549, Hep-G2, SW480, B16F10 | 0.363 to 12.990 | [14] |

| Compound 50a | Various human cancer cell lines, HL-60 | 9.52 to 17.67 | |

| Compound 6f | HepG2, LU-1, SW480, HL-60 | Most marked cytotoxicity | [15] |

| Derivative | Target Kinase | IC50 | Reference |

| E804 | Src kinase | 0.43 µM | [5][16][17] |

| Indirubin (E211) | CDK1/cyclinB | Relatively low | [3] |

| E226 (5-sulphonate derivative) | CDK1/cyclinB | 5 nM | [3] |

| Compound 8b (CDK/HDAC dual inhibitor) | CDK2 | 60.9 ± 2.9 nM | [8] |

| Compound 8b (CDK/HDAC dual inhibitor) | CDK4 | 276 ± 22.3 nM | [8] |

| Compound 8b (CDK/HDAC dual inhibitor) | CDK6 | 27.2 ± 4.2 nM | [8] |

| Compound 8b (CDK/HDAC dual inhibitor) | HDAC6 | 128.6 ± 0.4 nM | [8] |

| 5-nitro-5′-hydroxy analogue 3a | CDK2 | 1.9 nM | [10] |

| 5-nitro-5′-fluoro analogue 5a | CDK2 | 1.7 nM | [10] |

Key Signaling Pathways Modulated by Indirubin Derivatives

Indirubin and its derivatives exert their biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest

Indirubins are potent inhibitors of CDKs, which are key regulators of the cell cycle.[3][18] By binding to the ATP-binding pocket of CDKs, they prevent the phosphorylation of target proteins, such as the retinoblastoma protein (pRb), leading to cell cycle arrest, primarily in the G1/S and G2/M phases.[3][7] This inhibition of cell cycle progression is a major contributor to the anti-proliferative effects of indirubin derivatives.[9]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Several indirubin derivatives are also potent inhibitors of GSK-3β, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.[4][19] Inhibition of GSK-3β can contribute to the anticancer effects of these compounds.[20]

STAT3 Signaling Pathway Inhibition

Certain indirubin derivatives, such as E804, have been shown to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key player in cancer cell proliferation, survival, and angiogenesis.[5][16] This inhibition can occur through the direct inhibition of upstream kinases like Src and JAK1.[21]

References

- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3D QSAR for GSK-3beta inhibition by indirubin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of new indirubin derivatives and their in vitro anticancer activity | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, structure, in vitro cytotoxic activity evaluation and docking studies on target enzyme GSK-3β of new indirubin-3'-oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells [periodicos.capes.gov.br]

- 18. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3D QSAR for GSK-3β inhibition by indirubin analogues - Beijing Institute of Technology [pure.bit.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

Indirubin-3'-monoxime: A Technical Guide for Researchers

An In-depth Examination of a Potent Kinase Inhibitor for Drug Discovery and Development

Introduction

Indirubin-3'-monoxime is a synthetic derivative of indirubin, a natural bis-indole alkaloid. Indirubin itself is the active component of a traditional Chinese medicine preparation, Danggui Longhui Wan, which has been historically used for treating chronic myelocytic leukemia. The monoxime derivative, this compound, exhibits improved cell permeability and has emerged as a potent inhibitor of several protein kinases, making it a valuable tool for research in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides comprehensive information on its chemical properties, biological activity, suppliers, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a dark red solid with the following key identifiers:

| Property | Value |

| CAS Number | 160807-49-8 |

| Molecular Formula | C₁₆H₁₁N₃O₂ |

| Molecular Weight | 277.28 g/mol |

| Synonyms | Indirubin-3'-oxime, I3MO |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |

| Storage | Store at -20°C for long-term stability |

Commercial Suppliers

This compound is available from several reputable suppliers for research purposes. It is important to note that this compound is for research use only (RUO) and not for diagnostic or therapeutic use.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| MyBioSource | --INVALID-LINK-- |

Mechanism of Action and Biological Activity

This compound is a multi-target kinase inhibitor that primarily functions by competing with ATP for the kinase binding site. Its inhibitory activity has been quantified for several key enzymes implicated in various diseases.

Quantitative Inhibitory Activity

The half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases are summarized below. These values highlight its potency, particularly against GSK-3β, CDKs, and JNKs.

| Target Kinase | IC₅₀ Value | Reference(s) |

| Glycogen Synthase Kinase 3β (GSK-3β) | 22 nM | [1][2][3] |

| Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B | 180 nM | [1][2][3] |

| Cyclin-Dependent Kinase 5 (CDK5)/p25 | 100 nM | [1][2][3] |

| c-Jun N-terminal Kinase 1 (JNK1) | 0.8 µM | [4] |

| c-Jun N-terminal Kinase 2 (JNK2) | 1.4 µM | [4] |

| c-Jun N-terminal Kinase 3 (JNK3) | 1.0 µM | [4] |

| 5-Lipoxygenase (5-LO) | 7.8 - 10 µM | [3] |

| Vascular Smooth Muscle Cell (VSMC) Proliferation | ~2 µM | [3] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, inflammation, and neuronal function.

-

GSK-3β Signaling: As a potent inhibitor of GSK-3β, this compound can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5] This inhibition suggests its therapeutic potential in neurodegenerative disorders.

-

CDK and Cell Cycle Regulation: By inhibiting CDKs such as CDK1 and CDK5, this compound can arrest the cell cycle, typically at the G2/M phase, leading to an anti-proliferative effect in various cancer cell lines.[1][6]

-

STAT3 Signaling: The compound blocks the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by stimuli like PDGF and thrombin.[7] This inhibition of STAT3 signaling contributes to its ability to reduce vascular smooth muscle cell proliferation and neointima formation.[7]

-

Notch Signaling: this compound has been found to downregulate Notch1 signaling in a GSK-3β-dependent manner.[8] It achieves this by promoting the dissociation of the Notch1 intracellular domain (NICD) from the transcription factor CSL (RBP-Jk).[8]

-

FGFR1 Signaling: It can inhibit the autophosphorylation of Fibroblast Growth Factor Receptor 1 (FGFR1), thereby blocking downstream signaling and inhibiting the proliferation of cells dependent on this pathway, such as certain leukemia cell lines.[6]

-

Proteasome Inhibition: In multiple myeloma, this compound has been shown to act as a proteasome inhibitor by down-regulating proteasome activators PA28γ (PSME3) and PA200 (PSME4).[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Proliferation Assay (BrdU Incorporation by Flow Cytometry)

This protocol is for assessing the anti-proliferative effects of this compound by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BrdU labeling solution (10 mM stock)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

DNase I solution

-

Fluorochrome-conjugated anti-BrdU antibody

-

DNA stain (e.g., Propidium Iodide or 7-AAD)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired duration (e.g., 24-72 hours).

-

BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM. Incubate for a period that allows for BrdU incorporation (e.g., 1-2 hours) at 37°C.

-